molecular formula C6H4IN3O B12836076 5-Iodoisoxazolo[5,4-b]pyridin-3-amine

5-Iodoisoxazolo[5,4-b]pyridin-3-amine

Katalognummer: B12836076
Molekulargewicht: 261.02 g/mol
InChI-Schlüssel: IINPFXZWINSOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodoisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4IN3O. It is a derivative of isoxazole and pyridine, featuring an iodine atom at the 5-position of the isoxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoisoxazolo[5,4-b]pyridin-3-amine typically involves the cyclization of 5-aminoisoxazole with appropriate electrophilic agents. One common method includes the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine. This method yields substituted isoxazolopyridines with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodoisoxazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azidoisoxazolo[5,4-b]pyridin-3-amine, while oxidation with potassium permanganate could produce 5-iodo-3-oxo-isoxazolo[5,4-b]pyridine.

Wissenschaftliche Forschungsanwendungen

5-Iodoisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Iodoisoxazolo[5,4-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivative used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Iodoisoxazolo[5,4-b]pyridin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .

Eigenschaften

Molekularformel

C6H4IN3O

Molekulargewicht

261.02 g/mol

IUPAC-Name

5-iodo-[1,2]oxazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4IN3O/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10)

InChI-Schlüssel

IINPFXZWINSOPA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1C(=NO2)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.